- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

60886-80-8 structure
Nome del prodotto:(1S)-(-)-(10-Camphorsulfonyl)imine
Numero CAS:60886-80-8
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
(1S)-(-)-(10-Camphorsulfonyl)imine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1S)-(-)-Camphorsulfonylimine
- (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
- (2S)-Bornane-10,2-sultam
- Bornanesultam
- SCamphorsulfonylimine
- (1S)-(-)-(10-Camphorsulfonyl)imine
- (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (-)-10-Camphorsulfonimine
- (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
- (1S)-(?)-Camphorsulfonylimine
- (-)-10-Mercaptoisoborneol
- (-)-10-sulfanylisoborneol
- (-)-camphorylsulfonyl imine
- (1S)-(-)-10-Mercaptoisoborneol
- (1S)-(-)-5,10-camphorsulfonylimine
- (1S,2R,4R)-(-)-10-mercapt
- (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
- (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
- 1S-(-)-10-Mercaptoisoborneol
- AG-G-78940
- AGN-PC-00KA98
- ANW-43983
- CTK8B4136
- KB-00776
- M1341
- (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
- (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
- (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
- (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
- ZB004141
- (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
- 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
- (-)-Camphorsulfonyl imine
-
- MDL: MFCD09992876
- Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
- Chiave InChI: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
- Sorrisi: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
- BRN: 85296
Proprietà calcolate
- Massa esatta: 213.08200
- Massa monoisotopica: 213.082
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 0
- Complessità: 430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 54.9
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Densità: 1.50
- Punto di fusione: 227.0 to 231.0 deg-C
- Punto di ebollizione: 337 ºC
- Punto di infiammabilità: 158 ºC
- Indice di rifrazione: -31 ° (C=2, CHCl3)
- PSA: 54.88000
- LogP: 2.11350
- Attività ottica: [α]19/D −34°, c = 1 in chloroform
(1S)-(-)-(10-Camphorsulfonyl)imine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26; S36
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Sealed in dry,Room Temperature
(1S)-(-)-(10-Camphorsulfonyl)imine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Ambeed | A204918-1g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 1g |
$7.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S856486-10g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 98.00%LC&N | 10g |
¥340.00 | 2022-10-10 | |
eNovation Chemicals LLC | D955073-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$85 | 2024-06-07 | |
TRC | C175085-1g |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-09-08 | ||
Alichem | A059004047-25g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 25g |
$235.44 | 2023-09-01 | |
Alichem | A059004047-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$545.40 | 2023-09-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20823-25g |
(1S)-(-)-Camphorsulfonylimine, 98+% |
60886-80-8 | 98+% | 25g |
¥8123.00 | 2023-06-02 | |
TRC | C175085-1000mg |
(1S)-(-)-(10-Camphorsulfonyl)imine |
60886-80-8 | 1g |
$ 69.00 | 2023-04-18 | ||
Ambeed | A204918-100g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 100g |
$228.0 | 2025-02-20 | |
Ambeed | A204918-5g |
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide |
60886-80-8 | 98% | 5g |
$16.0 | 2025-02-20 |
(1S)-(-)-(10-Camphorsulfonyl)imine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:NH4OH
2.1R:HCl
2.1R:HCl
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1
2.1
2.1
Riferimento
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
Metodo di produzione 3
Condizioni di reazione
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Riferimento
- Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultamOrganic Preparations and Procedures International, 2008, 40(2), 209-213,
Metodo di produzione 4
Condizioni di reazione
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Riferimento
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
Metodo di produzione 5
Condizioni di reazione
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Riferimento
- Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and PitavastatinOrganic Letters, 2018, 20(11), 3286-3290,
Metodo di produzione 6
Condizioni di reazione
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Metodo di produzione 7
Condizioni di reazione
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Riferimento
- Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloridePhosphorus, 2017, 192(5), 485-489,
Metodo di produzione 8
Condizioni di reazione
1.1R:NH4OH
2.1
2.1
Riferimento
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Metodo di produzione 9
Condizioni di reazione
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
2.1R:NH4OH
3.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Metodo di produzione 10
Condizioni di reazione
1.1R:HCl
Riferimento
- Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-dieneTetrahedron Letters, 2013, 54(32), 4247-4249,
Metodo di produzione 11
Condizioni di reazione
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Riferimento
- Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxidesFaming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008,
Metodo di produzione 12
Condizioni di reazione
1.1R:SOCl2
2.1R:NH4OH
3.1
2.1R:NH4OH
3.1
Riferimento
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Metodo di produzione 13
Condizioni di reazione
1.1
Riferimento
- 10-Camphorsulfonyl chloridee-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8,
Metodo di produzione 14
Condizioni di reazione
1.1
Riferimento
- Product subclass 1: cyclic alkanesulfonic acid derivativesScience of Synthesis, 2007, 39, 735-743,
Metodo di produzione 15
Condizioni di reazione
1.1
Riferimento
- Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement StrategyOrganic Process Research & Development, 2018, 22(3), 321-327,
(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials
- (1S)-(+)-10-Camphorsulfonamide
- (+)-Camphor
- D-Camphor-10-sulfonyl chloride
- Bicyclo[2.2.1]heptane-1-methanesulfonamide, 7,7-dimethyl-2-oxo-
- (1R)-(-)-10-Camphorsulfonic Acid
- (1S)-(+)-Camphor-10-sulphonic acid
(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products
(1S)-(-)-(10-Camphorsulfonyl)imine Letteratura correlata
-
1. Book reviews
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine) Prodotti correlati
- 107869-45-4((+)-10-Camphorsulfonimine)
- 158205-05-1(Thioflosulide)
- 2107203-21-2(1-(3-methylbut-3-en-1-yl)cyclopropan-1-amine)
- 2640966-25-0(5-Bromo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyridine-3-carbonitrile)
- 1567021-11-7(Benzenemethanol, α-ethyl-2-(ethylthio)-)
- 2679817-11-7(rac-(1R,4S,5S)-2-(prop-2-en-1-yloxy)carbonyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)
- 9004-32-4(Sodium carboxymethyl cellulose)
- 887671-96-7(8-cyclopentyl-1,7-dimethyl-3-(2E)-3-phenylprop-2-en-1-yl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1804204-00-9(7-Cyano-2,4-dichloro-1H-benzimidazole)
- 1806303-23-0(2-(Aminomethyl)benzo[d]oxazole-4-carboxaldehyde)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine

Purezza:99%
Quantità:100g
Prezzo ($):204.0